molecular formula C6H12FNO B3379322 1-(2-Fluoroethyl)pyrrolidin-3-ol CAS No. 1556837-13-8

1-(2-Fluoroethyl)pyrrolidin-3-ol

Cat. No.: B3379322
CAS No.: 1556837-13-8
M. Wt: 133.16 g/mol
InChI Key: QSIYYVYVUHTKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

1-(2-Fluoroethyl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce secondary alcohols .

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its biological activities, including potential antimicrobial and antiviral properties.

    Medicine: The compound is explored for its potential therapeutic effects, such as acting on specific molecular targets in the body.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 1-(2-Fluoroethyl)pyrrolidin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

1-(2-Fluoroethyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

    Pyrrolidine: The parent compound, which lacks the fluoroethyl group.

    2-Fluoroethylamine: A simpler molecule with a similar fluoroethyl group but without the pyrrolidine ring.

    3-Hydroxypyrrolidine: Similar structure but without the fluoroethyl substitution.

The uniqueness of this compound lies in its combination of the pyrrolidine ring and the fluoroethyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-fluoroethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c7-2-4-8-3-1-6(9)5-8/h6,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIYYVYVUHTKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoroethyl)pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoroethyl)pyrrolidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-(2-Fluoroethyl)pyrrolidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-(2-Fluoroethyl)pyrrolidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-(2-Fluoroethyl)pyrrolidin-3-ol
Reactant of Route 6
Reactant of Route 6
1-(2-Fluoroethyl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.